Ethyl 5-bromo-2-methylpentanoate
Overview
Description
Ethyl 5-bromo-2-methylpentanoate is an organic compound with the molecular formula C8H15BrO2. It is a brominated ester, commonly used in organic synthesis and various chemical reactions. The compound is characterized by its unique structure, which includes a bromine atom attached to the fifth carbon of a pentanoate chain, with an ethyl ester group at the terminal end.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5-bromo-2-methylpentanoate can be synthesized through several methods. One common approach involves the bromination of 2-methylpentanoic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like sulfuric acid or phosphoric acid to facilitate the esterification process.
Industrial Production Methods: In an industrial setting, the production of this compound often involves continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, is crucial for large-scale synthesis.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.
Reduction Reactions: The compound can be reduced to form ethyl 2-methylpentanoate by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: Oxidation of this compound can lead to the formation of corresponding carboxylic acids or aldehydes, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH), potassium cyanide (KCN), or ammonia (NH3) in polar solvents like water or ethanol.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products:
Substitution: Ethyl 5-hydroxy-2-methylpentanoate, ethyl 5-cyano-2-methylpentanoate, ethyl 5-amino-2-methylpentanoate.
Reduction: Ethyl 2-methylpentanoate.
Oxidation: 5-bromo-2-methylpentanoic acid, 5-bromo-2-methylpentanal.
Scientific Research Applications
Ethyl 5-bromo-2-methylpentanoate is widely used in scientific research due to its versatility in chemical synthesis. It serves as a key intermediate in the synthesis of various pharmaceuticals, agrochemicals, and fine chemicals. In medicinal chemistry, it is used to develop new drug candidates with potential therapeutic effects. Additionally, the compound is employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
Ethyl 5-bromo-2-methylpentanoate can be compared with other brominated esters such as ethyl 5-bromo-2-methylhexanoate and ethyl 5-bromo-2-methylbutanoate. These compounds share similar reactivity patterns but differ in their chain lengths and steric properties. The unique structure of this compound, with its specific chain length and substitution pattern, makes it particularly useful in certain synthetic applications where other brominated esters may not be as effective.
Comparison with Similar Compounds
- Ethyl 5-bromo-2-methylhexanoate
- Ethyl 5-bromo-2-methylbutanoate
- Ethyl 4-bromo-2-methylpentanoate
Ethyl 5-bromo-2-methylpentanoate stands out due to its balance of reactivity and stability, making it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
ethyl 5-bromo-2-methylpentanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15BrO2/c1-3-11-8(10)7(2)5-4-6-9/h7H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMIPESLVQBMCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)CCCBr | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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